1-[2-(difluoromethoxy)phenyl]-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one; 2,4,6-trinitrophenol
CAS No.: 381165-88-4
Cat. No.: VC11864296
Molecular Formula: C23H17F2N5O9S
Molecular Weight: 577.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 381165-88-4 |
|---|---|
| Molecular Formula | C23H17F2N5O9S |
| Molecular Weight | 577.5 g/mol |
| IUPAC Name | 1-[2-(difluoromethoxy)phenyl]-2-(1-methylbenzimidazol-2-yl)sulfanylethanone;2,4,6-trinitrophenol |
| Standard InChI | InChI=1S/C17H14F2N2O2S.C6H3N3O7/c1-21-13-8-4-3-7-12(13)20-17(21)24-10-14(22)11-6-2-5-9-15(11)23-16(18)19;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-9,16H,10H2,1H3;1-2,10H |
| Standard InChI Key | SSOJPGMHLFZUKC-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3OC(F)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3OC(F)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Component 1: 1-[2-(Difluoromethoxy)phenyl]-2-[(1-Methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one
This benzimidazole-derived compound features a difluoromethoxy group (-OCF2H) attached to a phenyl ring and a sulfanyl-linked benzodiazolyl moiety. Its molecular formula is C17H14F2N2O2S, with a molar mass of 364.37 g/mol. The difluoromethoxy group enhances metabolic stability and lipophilicity, traits valuable in medicinal chemistry. The benzimidazole core is known for its heterocyclic aromaticity, enabling interactions with biological targets such as enzymes and receptors.
Key Structural Features:
-
Benzimidazole ring: Facilitates π-π stacking and hydrogen bonding.
-
Sulfanyl bridge: Introduces conformational flexibility and redox activity.
-
Difluoromethoxy substituent: Improves bioavailability and resistance to enzymatic degradation.
Component 2: 2,4,6-Trinitrophenol (Picric Acid)
Picric acid (C6H3N3O7; molar mass: 229.11 g/mol) is a trinitroaromatic compound characterized by three nitro groups meta to a hydroxyl group . Its high acidity (pKa ≈ 0.3) and explosive properties stem from resonance stabilization of the phenoxide ion and the nitro groups’ electron-withdrawing effects .
Structural Highlights:
-
Nitro groups: Contribute to oxidative and explosive reactivity.
-
Hydroxyl group: Enables salt formation (e.g., ammonium picrate) and coordination chemistry .
Combined Molecular Profile
The binary compound (C23H17F2N5O9S; molar mass: 577.5 g/mol) represents a 1:1 molar mixture of the two components. This combination likely serves specialized research applications requiring both bioactive and reactive properties.
Table 1: Molecular Data
| Property | Component 1 | Component 2 (Picric Acid) |
|---|---|---|
| Molecular Formula | C17H14F2N2O2S | C6H3N3O7 |
| Molar Mass (g/mol) | 364.37 | 229.11 |
| CAS Number | 381165-88-4 (combined) | 88-89-1 |
| Key Functional Groups | Benzimidazole, sulfanyl, difluoromethoxy | Nitro, hydroxyl |
Synthesis and Manufacturing
Synthesis of Picric Acid
Picric acid is produced through the nitration of phenol using concentrated nitric acid in the presence of sulfuric acid . The process involves:
-
Mononitration: Formation of o-nitrophenol.
-
Dinitration: Addition of a second nitro group.
-
Trinitration: Final nitration at the 4-position, yielding 2,4,6-trinitrophenol .
Critical Considerations:
-
Picric acid synthesis requires stringent temperature control (<50°C) to prevent detonation .
-
The compound is often stored wet (>10% water) to mitigate explosion risks .
Physicochemical Properties
Component 1
-
Physical State: Crystalline solid (predicted).
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the benzimidazole core.
-
Stability: Susceptible to hydrolysis under acidic or basic conditions via cleavage of the sulfanyl bridge.
Component 2 (Picric Acid)
Table 2: Comparative Physical Properties
| Property | Component 1 | Component 2 |
|---|---|---|
| Melting Point | Not reported | 122–123°C |
| Solubility in Water | Low (estimated) | 14 g/100 mL |
| Stability | Hydrolytically sensitive | Explosive when dry |
Applications and Research Utility
Biomedical Research
The benzimidazole derivative’s structure suggests potential as:
-
Kinase inhibitors: Targeting ATP-binding pockets due to the planar benzimidazole ring.
-
Antimicrobial agents: Via interference with microbial DNA gyrase.
-
Fluorinated probes: For 19F NMR imaging in pharmacokinetic studies.
Industrial and Energetic Uses of Picric Acid
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume